TachypleginA

Description

Properties

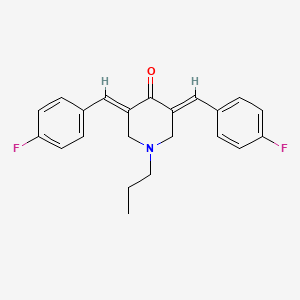

Molecular Formula |

C22H21F2NO |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one |

InChI |

InChI=1S/C22H21F2NO/c1-2-11-25-14-18(12-16-3-7-20(23)8-4-16)22(26)19(15-25)13-17-5-9-21(24)10-6-17/h3-10,12-13H,2,11,14-15H2,1H3/b18-12+,19-13+ |

InChI Key |

VIFODPVYCOAIJX-KLCVKJMQSA-N |

Isomeric SMILES |

CCCN1C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C/C3=CC=C(C=C3)F)/C1 |

Canonical SMILES |

CCCN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TachypleginA; Tachyplegin A; Tachyplegin-A; |

Origin of Product |

United States |

Foundational & Exploratory

Tachyplesin: A Potent Antimicrobial Peptide from Horseshoe Crab Hemocytes

An In-depth Technical Guide on the Discovery, Isolation, and Mechanism of Action of Tachyplesin

Introduction

Tachyplesins are a family of potent, cationic antimicrobial peptides (AMPs) isolated from the hemocytes of the Asian horseshoe crab, Tachypleus tridentatus.[1][2] First discovered in 1988, these peptides represent a crucial component of the innate immune system of this ancient arthropod.[2] Tachyplesin I, the most studied member of this family, is a 17-amino acid peptide characterized by a rigid, anti-parallel β-sheet structure stabilized by two disulfide bridges. This unique conformation is critical for its broad-spectrum activity against a wide range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Tachyplesin, with a focus on the experimental protocols and quantitative data relevant to researchers, scientists, and drug development professionals.

Discovery and Isolation

Tachyplesin was first isolated from the acid extracts of hemocyte debris of the Japanese horseshoe crab, Tachypleus tridentatus.[2][3] Subsequent research has led to the identification of several isoforms, including Tachyplesin I, II, and III, as well as related peptides called polyphemusins from the American horseshoe crab, Limulus polyphemus.

Experimental Protocol: Isolation and Purification of Tachyplesin

The following protocol is a synthesized methodology based on the original discovery papers and subsequent purification strategies.

1. Hemolymph Collection and Hemocyte Preparation:

-

Hemolymph is collected from the ventral sinus of the horseshoe crab into a pre-chilled tube containing an anticoagulant solution (e.g., 20 mM N-ethylmaleimide in 0.1 M Tris-HCl, pH 7.4).

-

The hemocytes are then pelleted by centrifugation at 1,000 x g for 10 minutes at 4°C.

-

The pelleted hemocytes are washed with a sterile saline solution (e.g., 3% NaCl).

2. Acid Extraction of Tachyplesin:

-

The washed hemocyte pellet is homogenized in an acidic solution (e.g., 5% acetic acid or 0.1 M HCl).

-

The homogenate is stirred for several hours at 4°C to allow for the extraction of the peptides.

-

The mixture is then centrifuged at 10,000 x g for 30 minutes at 4°C to remove cell debris.

-

The resulting supernatant, containing the crude peptide extract, is collected.

3. Purification by Chromatography:

-

Ion-Exchange Chromatography: The crude extract is first subjected to cation-exchange chromatography using a resin such as CM-Sephadex or SP-Sepharose. The column is equilibrated with a low-salt buffer (e.g., 0.02 M sodium phosphate, pH 6.0), and the bound peptides are eluted with a linear salt gradient (e.g., 0 to 1.0 M NaCl).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing antimicrobial activity are then further purified by RP-HPLC on a C18 column. A gradient of an organic solvent, such as acetonitrile, in water containing 0.1% trifluoroacetic acid (TFA) is used for elution. The peptide fractions are monitored by UV absorbance at 220 nm.

-

Purity Assessment: The purity of the final Tachyplesin fractions is assessed by analytical RP-HPLC and mass spectrometry.

Biological Activity and Mechanism of Action

Tachyplesin exhibits potent antimicrobial activity against a broad spectrum of microorganisms. Its mechanism of action is primarily directed at the microbial cell membrane, leading to rapid cell death.

Mechanism of Action: A Multi-step Process

The antimicrobial action of Tachyplesin can be summarized in the following steps:

-

Electrostatic Interaction: The positively charged Tachyplesin molecule initially binds to the negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Permeabilization: Following the initial binding, Tachyplesin inserts into the lipid bilayer of the cell membrane, causing a disruption of the membrane integrity. This leads to the formation of pores or channels, a process often described as the "toroidal pore" model.[4] This disruption results in the leakage of intracellular components, such as ions and ATP, and ultimately leads to cell death.[5]

-

Inhibition of Intracellular Targets: In addition to membrane disruption, there is evidence that Tachyplesin can translocate across the bacterial membrane and interact with intracellular targets. One such target is the enzyme 3-ketoacyl carrier protein reductase (FabG), which is essential for fatty acid biosynthesis. Inhibition of FabG disrupts the production of membrane phospholipids, further contributing to cell death.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of Tachyplesin against bacterial cells.

Caption: Experimental workflow for the isolation of Tachyplesin.

Quantitative Data

The antimicrobial and hemolytic activities of Tachyplesin I have been quantitatively assessed in various studies. The following tables summarize some of this key data.

Table 1: Minimum Inhibitory Concentration (MIC) of Tachyplesin I against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | K-12 | 1.6 | --INVALID-LINK-- |

| Salmonella typhimurium | LT-2 | 3.1 | --INVALID-LINK-- |

| Pseudomonas aeruginosa | IFO3445 | 6.3 | --INVALID-LINK-- |

| Staphylococcus aureus | 209P | 0.8 | --INVALID-LINK-- |

| Bacillus subtilis | IFO3007 | 0.4 | --INVALID-LINK-- |

| Candida albicans | M9 | 3.1 | --INVALID-LINK-- |

| Vibrio P1 | - | 0.4-0.8 | --INVALID-LINK-- |

Table 2: Hemolytic Activity of Tachyplesin I

| Peptide | HC50 (µM) (Human Red Blood Cells) | Reference |

| Tachyplesin I | ~150 | --INVALID-LINK-- |

| cTI (Cyclized Tachyplesin I) | >200 | --INVALID-LINK-- |

Note: HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells.

Experimental Protocols for Activity Assays

Minimum Inhibitory Concentration (MIC) Assay

The MIC of Tachyplesin is typically determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A mid-logarithmic phase bacterial culture is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution: Tachyplesin is serially diluted in the same broth in a 96-well microtiter plate.

-

Inoculation and Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolytic Activity Assay

The hemolytic activity of Tachyplesin is assessed by measuring the release of hemoglobin from red blood cells.

-

Preparation of Red Blood Cells (RBCs): Freshly drawn human or animal blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed several times with phosphate-buffered saline (PBS). A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

-

Peptide Incubation: Serial dilutions of Tachyplesin are prepared in PBS. An equal volume of the RBC suspension is added to each peptide dilution and incubated at 37°C for a specified time (e.g., 1 hour).

-

Measurement of Hemolysis: The samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is measured by reading the absorbance at a specific wavelength (e.g., 414 nm or 540 nm) using a spectrophotometer.

-

Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

Negative control: RBCs incubated with PBS only (0% hemolysis).

-

Positive control: RBCs incubated with a cell-lysing agent like Triton X-100 (100% hemolysis).

-

Conclusion

Tachyplesin, a remarkable antimicrobial peptide from the ancient horseshoe crab, continues to be a subject of intense research interest due to its potent and broad-spectrum antimicrobial activity. Its unique structure and multi-faceted mechanism of action, involving both membrane disruption and inhibition of intracellular targets, make it a promising candidate for the development of novel anti-infective agents. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working to unlock the full therapeutic potential of this fascinating molecule. Further research into modifying the Tachyplesin structure to enhance its therapeutic index by reducing its hemolytic activity while retaining its potent antimicrobial properties is an active area of investigation.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Tachyplesin, a class of antimicrobial peptide from the hemocytes of the horseshoe crab (Tachypleus tridentatus). Isolation and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of tachyplesin I injury to bacterial membranes and intracellular enzymes, determined by laser confocal scanning microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of an antimicrobial peptide, tachyplesin I, with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

TachypleginA: A Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA, a potent antimicrobial peptide, represents a significant area of interest in the development of novel therapeutics. Isolated from the hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus), this peptide exhibits broad-spectrum activity against a range of pathogens. This technical guide provides a comprehensive overview of the primary structure of this compound, the experimental methodologies used for its characterization, and its mechanism of action. It has been noted in scientific literature that the name "this compound" is used interchangeably with "Tachyplesin I," with the latter being the more formally recognized nomenclature. For clarity, this document will refer to the peptide as Tachyplesin I.

Primary Structure and Peptide Sequence

Tachyplesin I is a cationic antimicrobial peptide composed of 17 amino acid residues. Its primary structure, elucidated through Edman degradation and mass spectrometry, reveals a unique sequence rich in basic and hydrophobic amino acids. The peptide is C-terminally amidated, a common feature in antimicrobial peptides that enhances their stability and activity.

The amino acid sequence of Tachyplesin I is as follows:

K-W-C-F-R-V-C-Y-R-G-I-C-Y-R-R-C-R-NH₂

A key feature of its primary structure is the presence of four cysteine residues, which form two disulfide bonds (Cys3-Cys16 and Cys7-Cys12). These disulfide linkages are crucial for maintaining the peptide's rigid, antiparallel β-sheet conformation, which is essential for its biological activity.[1]

Quantitative Antimicrobial Activity

Tachyplesin I demonstrates potent antimicrobial activity against a wide array of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for Tachyplesin I highlight its efficacy.

| Microorganism | Strain | MIC (μg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 2 | [2] |

| Escherichia coli | DC2 CGSC 7139 | 1 | [2] |

| Staphylococcus aureus | ATCC 25923 | 8 | [2] |

| Staphylococcus aureus | ATCC 6538 | 32 | [2] |

| Cryptococcus neoformans | BNCC225501 | 1.4 µM | [3] |

Experimental Protocols

The determination of the primary and secondary structure of Tachyplesin I involved several key experimental techniques.

Edman Degradation for Amino Acid Sequencing

The precise sequence of amino acids in Tachyplesin I was determined using Edman degradation. This method sequentially removes one amino acid at a time from the N-terminus of the peptide.

Protocol:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino acid.

-

Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA). This step forms an anilinothiazolinone (ATZ)-amino acid derivative and leaves the rest of the peptide chain intact.

-

Conversion: The ATZ-amino acid is extracted with an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC).

-

Cycle Repetition: The shortened peptide chain is subjected to the next cycle of Edman degradation to identify the subsequent amino acid. This process is repeated until the entire sequence is determined.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

The three-dimensional structure of Tachyplesin I in solution was elucidated using two-dimensional NMR spectroscopy. This technique provides detailed information about the spatial arrangement of atoms within the molecule.

Protocol:

-

Sample Preparation: A purified and lyophilized sample of Tachyplesin I is dissolved in an appropriate solvent, typically a mixture of H₂O and D₂O, to a concentration suitable for NMR analysis.

-

Data Acquisition: A series of 2D NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning amino acid spin systems.

-

TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, aiding in the identification of amino acid types.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of Tachyplesin I.

-

Structural Calculations: The distance constraints obtained from the NOESY spectra, along with dihedral angle constraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.

-

Structure Validation: The resulting structures are validated using various quality assessment tools to ensure they are stereochemically sound and consistent with the experimental data.[7][8][9][10]

Mechanism of Action

The primary mechanism of action of Tachyplesin I involves the disruption of microbial cell membranes. This process can be visualized as a multi-step interaction.

Caption: Mechanism of Tachyplesin I action on bacterial membranes.

The proposed mechanism involves the following steps:

-

Electrostatic Binding: The positively charged residues of Tachyplesin I are electrostatically attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][11]

-

Hydrophobic Insertion: Following the initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer of the cell membrane.[12]

-

Membrane Permeabilization: The accumulation and arrangement of Tachyplesin I molecules within the membrane lead to its permeabilization. This can occur through various models, including the formation of transmembrane pores or the "carpet" mechanism, where the peptide disrupts the membrane in a detergent-like manner.[13]

-

Cell Lysis and Death: The loss of membrane integrity results in the leakage of essential ions and metabolites, depolarization of the membrane potential, and ultimately, cell lysis and death.[12]

Conclusion

Tachyplesin I is a well-characterized antimicrobial peptide with a potent and broad-spectrum activity profile. Its defined primary structure, stabilized by disulfide bonds into a rigid β-sheet, is critical for its membrane-disrupting mechanism of action. The detailed experimental protocols for its structural elucidation provide a solid foundation for further research and development. Understanding the molecular details of Tachyplesin I's interaction with microbial membranes is crucial for designing new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.

References

- 1. proteopedia.org [proteopedia.org]

- 2. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ehu.eus [ehu.eus]

- 7. A comparative study of the solution structures of tachyplesin I and a novel anti-HIV synthetic peptide, T22 ([Tyr5,12, Lys7]-polyphemusin II), determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Membrane-bound conformation and topology of the antimicrobial peptide tachyplesin I by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. researchgate.net [researchgate.net]

- 11. proteopedia.org [proteopedia.org]

- 12. Mode of action of an antimicrobial peptide, tachyplesin I, on biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Architectural Blueprint: A Technical Guide to the Three-Dimensional Structure and Conformation of TachypleginA Homologs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the three-dimensional structure and conformational dynamics of peptides belonging to the Tachyplegin family, with a specific focus on Tachyplesin I and III as structural homologs of TachypleginA. Due to the limited availability of direct structural data for this compound, this guide leverages the detailed information available for its close relatives to infer and present a comprehensive structural and conformational analysis relevant to this compound.

Core Structural Features of the Tachyplegin Family

Peptides of the Tachyplegin family, isolated from the hemocytes of the horseshoe crab Tachypleus tridentatus, are characterized by a compact, rigid structure crucial for their potent antimicrobial activity. The dominant structural motif is an anti-parallel β-hairpin, stabilized by a network of disulfide bonds.[1][2][3] This β-sheet conformation gives the molecule an amphipathic character, with a clear segregation of hydrophobic and cationic residues, a key feature for its interaction with microbial membranes.

Quantitative Structural Data for Tachyplesin I and III

The solution structures of Tachyplesin I and III have been determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The key quantitative data from these studies are summarized in the tables below. This data provides a foundational understanding of the molecular architecture that is likely conserved in this compound.

Table 1: Structural Statistics for Tachyplesin I (PDB ID: 1MA2) [2]

| Parameter | Value |

| Number of Conformers Submitted | 31 |

| Selection Criteria | Structures with the lowest energy |

| Total Structure Weight | 2.27 kDa |

| Atom Count | 157 |

| Modeled Residue Count | 17 |

Table 2: Structural Statistics for Tachyplesin III (PDB ID: 6PIP) [3]

| Parameter | Value |

| Number of Conformers Submitted | 20 |

| Selection Criteria | Structures with the lowest energy |

| Total Structure Weight | 2.3 kDa |

| Atom Count | 158 |

| Modeled Residue Count | 18 |

Experimental Protocols for Structural Determination

The determination of the three-dimensional structure of Tachyplegin family peptides relies on a combination of sophisticated biophysical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.

Solution Structure Determination by NMR Spectroscopy

Objective: To determine the three-dimensional atomic-resolution structure of the peptide in solution.

Methodology:

-

Sample Preparation:

-

Synthesize or purify the peptide of interest (e.g., Tachyplesin I or III).

-

Dissolve the peptide in a suitable buffer, typically a water/acetonitrile mixture or a buffer compatible with NMR spectroscopy (e.g., 10 mM sodium phosphate, pH 6.0).

-

For certain experiments, isotopic labeling (e.g., with ¹⁵N or ¹³C) of the peptide is required to enhance spectral resolution and enable specific types of NMR experiments.[4]

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Commonly used 2D NMR experiments include:

-

Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (< 5 Å), providing distance constraints.[5]

-

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, but more effective for molecules with certain tumbling times.

-

Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY): To identify scalar-coupled protons.

-

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): For isotopically labeled samples, to correlate the nitrogen atom of an amide group with its attached proton.[6]

-

-

-

Data Processing and Analysis:

-

Process the raw NMR data using specialized software (e.g., MestReNova, Bruker TopSpin).[7]

-

Assign all proton resonances to specific atoms in the peptide sequence.

-

Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

-

Measure J-coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.[8][9]

-

-

Structure Calculation and Refinement:

-

Use the experimental distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

-

Generate an ensemble of structures that are consistent with the experimental data.

-

Refine the structures using molecular dynamics simulations in a water box to obtain a final ensemble of low-energy, stereochemically sound structures.[5]

-

Conformational Analysis by Circular Dichroism Spectroscopy

Objective: To determine the secondary structure content of the peptide and assess its conformational changes under different environmental conditions.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the peptide in the desired buffer (e.g., water, phosphate buffer, or in the presence of membrane mimetics like micelles).

-

The concentration of the sample should be accurately determined for the calculation of molar ellipticity.

-

-

CD Spectra Acquisition:

-

Use a CD spectropolarimeter to measure the difference in absorption of left- and right-circularly polarized light as a function of wavelength.[10]

-

For secondary structure analysis, spectra are typically recorded in the far-UV region (190-250 nm).[11]

-

For tertiary structure analysis, spectra can be recorded in the near-UV region (250-350 nm).

-

-

Data Analysis:

-

The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ].

-

The resulting spectrum is analyzed by comparing it to reference spectra for known secondary structures (α-helix, β-sheet, random coil).[12]

-

Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

-

Conformational Dynamics and Environmental Influences

The conformation of Tachyplegin family peptides is not static and can be influenced by the surrounding environment. Circular dichroism studies have shown that while Tachyplesin I adopts a stable β-structure in aqueous buffer, it undergoes a conformational change to a less ordered, more amphipathic structure when interacting with lipid bilayers.[1] This conformational flexibility is likely critical for its mechanism of action, allowing it to adapt to the membrane environment to exert its antimicrobial effects.

Conclusion

The three-dimensional structure of this compound, as inferred from its close homologs Tachyplesin I and III, is dominated by a rigid, disulfide-stabilized β-hairpin. This structure provides the necessary amphipathic properties for antimicrobial activity. The experimental protocols outlined in this guide, particularly NMR and CD spectroscopy, are essential tools for elucidating the detailed atomic structure and conformational behavior of these and other antimicrobial peptides. A thorough understanding of their structure-function relationships is paramount for the rational design of novel therapeutic agents with improved efficacy and specificity.

References

- 1. Conformation of tachyplesin I from Tachypleus tridentatus when interacting with lipid matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. Current NMR Techniques for Structure-Based Drug Discovery [mdpi.com]

- 5. Three-Dimensional Structure of the Mammalian Tachykinin Peptide Neurokinin A Bound to Lipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and dynamics of peptide-amphiphiles incorporating triple-helical proteinlike molecular architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Essential parameters for structural analysis and dereplication by (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Circular dichroism - Wikipedia [en.wikipedia.org]

- 11. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

TachypleginA's Interaction with Bacterial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TachypleginA, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab, exhibits potent and broad-spectrum activity against a range of pathogenic bacteria, including multidrug-resistant strains. Its primary mechanism of action involves a direct and disruptive interaction with the bacterial cell membrane, leading to rapid cell death. This technical guide provides an in-depth analysis of the molecular interactions between this compound and bacterial membranes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel antimicrobial agents.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. This compound, a member of the tachyplesin family of antimicrobial peptides (AMPs), represents a promising candidate. These peptides are characterized by a rigid, cyclic β-hairpin structure stabilized by disulfide bonds, and a high density of cationic and hydrophobic residues. This amphipathic nature is crucial for its interaction with and disruption of the anionic surfaces of bacterial cell membranes. Understanding the precise molecular details of this interaction is paramount for the rational design of this compound-based therapeutics with improved efficacy and reduced toxicity.

Mechanism of Action: A Multi-Step Process

The interaction of this compound with bacterial cell membranes is a complex process that can be broadly categorized into three key stages: electrostatic attraction and binding, membrane insertion and permeabilization, and potentially, engagement with intracellular targets.

Initial Electrostatic Binding

The initial contact between this compound and the bacterial cell is mediated by electrostatic interactions. The positively charged residues of this compound are attracted to the negatively charged components of the bacterial outer membrane in Gram-negative bacteria, primarily Lipopolysaccharide (LPS), and the teichoic acids in the cell wall of Gram-positive bacteria. This is followed by interaction with the anionic phospholipids, such as phosphatidylglycerol (PG), that are abundant in bacterial cytoplasmic membranes.

Membrane Insertion and Permeabilization

Following initial binding, the hydrophobic residues of this compound facilitate its insertion into the lipid bilayer. This insertion disrupts the structural integrity of the membrane, leading to the formation of transient pores or channels. Several models have been proposed to describe this process, including the "barrel-stave," "toroidal pore," and "carpet" models. Evidence suggests that this compound may act via a combination of these mechanisms, causing membrane depolarization, leakage of intracellular contents, and ultimately, cell death.[1]

Intracellular Targeting

While membrane disruption is considered the primary killing mechanism, some studies suggest that this compound can translocate across the bacterial membrane and interact with intracellular components. One identified intracellular target is the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in the fatty acid biosynthesis pathway.[2][3] Inhibition of FabG would disrupt membrane lipid synthesis, further compromising the integrity of the bacterial cell.

References

- 1. xmsyxb.com [xmsyxb.com]

- 2. Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG - PubMed [pubmed.ncbi.nlm.nih.gov]

TachypleginA: A Technical Guide to its Antimicrobial Spectrum and Target Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA, a potent antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has garnered significant interest within the scientific community for its broad-spectrum antimicrobial activity, including efficacy against multidrug-resistant (MDR) pathogens. This technical guide provides an in-depth overview of this compound's antimicrobial spectrum, its target pathogens, and the underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum of this compound

This compound exhibits potent activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is attributed to its cationic and amphipathic structure, which facilitates its interaction with and disruption of microbial cell membranes.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against a panel of clinically relevant pathogens.

| Target Pathogen | Strain | MIC (µg/mL) | Gram Staining |

| Staphylococcus aureus | ATCC 25923 | 1.6 | Gram-positive |

| Staphylococcus aureus | (MRSA) | 3.1 | Gram-positive |

| Bacillus subtilis | ATCC 6633 | 0.8 | Gram-positive |

| Escherichia coli | ATCC 25922 | 1.6 | Gram-negative |

| Pseudomonas aeruginosa | ATCC 27853 | 3.1 | Gram-negative |

| Klebsiella pneumoniae | ATCC 13883 | 6.3 | Gram-negative |

| Candida albicans | ATCC 10231 | 6.3 | Fungus |

| Cryptococcus neoformans | ATCC 24067 | 12.5 | Fungus |

Mechanism of Action

The primary mechanism of action of this compound involves a multi-faceted attack on microbial cells, leading to rapid cell death. The key processes include membrane disruption and the inhibition of intracellular biosynthetic pathways.

Membrane Disruption

As a cationic peptide, this compound initially interacts with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization. This disruption of the membrane integrity results in the leakage of intracellular contents and dissipation of the membrane potential, ultimately causing cell death.

Inhibition of Fatty Acid Biosynthesis

Beyond direct membrane damage, this compound has been shown to inhibit the intracellular enzyme 3-ketoacyl-acyl carrier protein reductase (FabG).[1] This enzyme is a crucial component of the type II fatty acid synthesis (FASII) pathway in bacteria, which is responsible for the elongation of fatty acid chains. By inhibiting FabG, this compound disrupts the production of essential fatty acids required for bacterial membrane biogenesis and other vital cellular functions.

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and processes involved in this compound's mechanism of action and its experimental investigation, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For cationic peptides like this compound, modifications to the standard protocol are often necessary to prevent peptide loss due to binding to plastic surfaces.[2]

Materials:

-

This compound stock solution

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial or fungal strains

-

Sterile 96-well polypropylene microtiter plates[2]

-

Sterile polypropylene tubes

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[2]

-

Spectrophotometer

-

Plate reader (optional)

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test microorganism from an agar plate and inoculate into a tube containing MHB.

-

Incubate the culture overnight at the optimal temperature for the microorganism (e.g., 37°C for most bacteria).

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Peptide Dilution:

-

Prepare a series of twofold dilutions of this compound in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.[2] The concentration range should bracket the expected MIC.

-

-

Assay Setup:

-

In a 96-well polypropylene microtiter plate, add 50 µL of MHB to all wells.

-

Add 50 µL of the appropriate this compound dilution to the corresponding wells, creating a final volume of 100 µL and the desired final peptide concentration.

-

Add 50 µL of the prepared inoculum to each well.

-

Include a positive control well (inoculum without peptide) and a negative control well (MHB without inoculum).

-

-

Incubation:

-

Incubate the microtiter plate at the optimal temperature for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

-

Membrane Permeability Assay using Propidium Iodide (PI)

This assay is used to assess the integrity of the bacterial cell membrane. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes and bind to DNA, emitting a red fluorescence.[3]

Materials:

-

Bacterial culture

-

This compound solution

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Bacterial Preparation:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them twice with PBS.

-

Resuspend the bacterial pellet in PBS to a final OD600 of approximately 0.1.

-

-

Treatment and Staining:

-

Aliquot the bacterial suspension into appropriate tubes or a 96-well black, clear-bottom plate.

-

Add this compound to the desired final concentrations. Include an untreated control.

-

Add PI to a final concentration of 2-10 µg/mL.

-

Incubate the samples in the dark at room temperature for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Flow Cytometry: Analyze the samples using a flow cytometer. Excite with a 488 nm laser and detect emission in the red channel (typically >610 nm). Gate on the bacterial population and quantify the percentage of PI-positive (membrane-compromised) cells.

-

Fluorescence Microplate Reader: Measure the fluorescence intensity using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence intensity compared to the untreated control indicates membrane permeabilization.

-

RNA Sequencing (RNA-seq) Analysis of this compound-Treated Bacteria

RNA-seq is a powerful technique to analyze the global transcriptional response of bacteria upon treatment with an antimicrobial agent, providing insights into the affected cellular pathways.[4]

Workflow:

-

Experimental Design and Sample Collection:

-

Grow bacterial cultures to mid-log phase and expose them to a sub-lethal concentration of this compound for a defined period. Include an untreated control group.

-

Harvest the bacterial cells and immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).

-

-

RNA Extraction and Quality Control:

-

Extract total RNA from the bacterial pellets using a suitable RNA extraction kit.

-

Treat the RNA samples with DNase to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

-

Library Preparation and Sequencing:

-

Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of bacterial RNA.

-

Construct cDNA libraries from the rRNA-depleted RNA.

-

Sequence the prepared libraries using a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Mapping: Align the high-quality reads to the reference genome of the target bacterium using a suitable aligner (e.g., Bowtie2, BWA).

-

Gene Expression Quantification: Count the number of reads mapping to each annotated gene.

-

Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control.[5]

-

Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathway analysis) on the differentially expressed genes to identify the biological processes and pathways affected by this compound.

-

Conclusion

This compound stands out as a promising antimicrobial peptide with a potent and broad-spectrum activity profile. Its dual mechanism of action, involving both rapid membrane disruption and the inhibition of a key intracellular enzyme in the fatty acid synthesis pathway, makes it an attractive candidate for further development as a therapeutic agent against challenging infectious diseases. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research into the promising antimicrobial potential of this compound and related compounds.

References

- 1. Frontiers | Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG [frontiersin.org]

- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. biostate.ai [biostate.ai]

- 5. researchgate.net [researchgate.net]

TachypleginA Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA is a potent, cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus). It exhibits a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The structure of this compound is characterized by a rigid, cyclic β-hairpin conformation stabilized by two disulfide bridges. This structural motif is crucial for its antimicrobial action, which primarily involves the disruption of microbial cell membranes.

Despite its potent antimicrobial properties, the therapeutic development of this compound has been hampered by its significant hemolytic activity and cytotoxicity towards mammalian cells. This has necessitated extensive structure-activity relationship (SAR) studies to design analogues with improved therapeutic indices—maximizing antimicrobial efficacy while minimizing toxicity. This guide provides an in-depth overview of the SAR of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental processes. The insights are largely drawn from studies on the closely related and well-researched peptide, Tachyplesin I, which shares a high degree of structural and functional homology with this compound.

Core Structure of this compound

This compound is a 17-amino-acid peptide with the sequence KWCFRVCYRGICYRKCR-NH₂. Its defining structural feature is a β-hairpin fold, which is stabilized by two disulfide bonds between Cys3-Cys16 and Cys7-Cys12. This rigid, amphipathic structure, with a clear segregation of hydrophobic and cationic residues, is fundamental to its membrane-disrupting mechanism of action.

Structure-Activity Relationship (SAR) Studies

The primary goal of SAR studies on this compound and its analogues is to dissociate its potent antimicrobial activity from its undesirable hemolytic effects. This is typically achieved by modifying the peptide's charge, hydrophobicity, and amphipathicity through amino acid substitutions and other chemical modifications.

Key Findings from Analogue Studies:

-

Role of Disulfide Bridges: The internal disulfide bridge (Cys7-Cys12) has been shown to be critical for broad-spectrum antimicrobial activity. Its removal often leads to a significant reduction in potency against a wide range of pathogens.[1]

-

Hydrophobicity and Toxicity: High hydrophobicity is generally correlated with increased hemolytic activity. Therefore, a key strategy in designing less toxic analogues is to modulate hydrophobicity without compromising antimicrobial efficacy. The degree of membrane binding does not always correlate directly with the degree of hemolysis, suggesting that other factors may also contribute to toxicity.[1]

-

Amino Acid Substitutions: Replacing specific hydrophobic or cationic residues can significantly alter the activity and toxicity profile. For instance, substituting certain hydrophobic residues with alanine has been shown to decrease hemolytic activity while retaining potent antimicrobial effects, thereby improving the therapeutic index.[1]

-

Charge Modulation: The net positive charge of this compound is crucial for its initial interaction with the negatively charged components of bacterial membranes (like lipopolysaccharides and teichoic acids). While a high cationic charge is important, its distribution and interplay with hydrophobic residues are more critical for selective activity.

Data Presentation: Tachyplegin Analogue Activity

The following tables summarize the quantitative data from SAR studies on Tachyplesin I, a close homologue of this compound, to illustrate the effects of specific modifications.

Table 1: Antimicrobial Activity (MIC, μM) of Tachyplesin I and its Analogues

| Peptide/Analogue | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |

| Tachyplesin I (Wild Type) | 4 | 2 | 4 | 4 |

| TP1[F4A] | 8 | 2 | 4 | 8 |

| TP1[I11A] | 8 | 4 | 8 | 8 |

| TP1[C3A,C16A] | >128 | 32 | 64 | 64 |

Data is illustrative and compiled from representative studies such as ACS Infectious Diseases, 2017, 3, 12, 941–951.

Table 2: Hemolytic Activity and Therapeutic Index of Tachyplesin I and its Analogues

| Peptide/Analogue | Hemolytic Activity (HC₅₀, μM) | Therapeutic Index (HC₅₀/MIC for E. coli) |

| Tachyplesin I (Wild Type) | 15 | 7.5 |

| TP1[F4A] | >200 | >100 |

| TP1[I11A] | >200 | >50 |

| TP1[C3A,C16A] | >200 | <6.25 |

The therapeutic index provides a measure of the peptide's selectivity for bacterial cells over mammalian erythrocytes. Higher values indicate greater selectivity and lower toxicity.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of this compound analogues.

Antimicrobial Activity Assay: Broth Microdilution (MIC Determination)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, with modifications for cationic peptides.

-

Materials:

-

Sterile 96-well polypropylene microtiter plates (low-binding).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

-

Peptide stock solutions (dissolved in a suitable solvent like 0.01% acetic acid).

-

Sterile petri dishes and diluents.

-

-

Procedure:

-

Inoculum Preparation: Inoculate a bacterial colony into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ ~ 0.4-0.6). Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Dilution Series: Prepare a 2-fold serial dilution of the peptide in MHB directly in the 96-well plate. Typically, 100 µL of MHB is added to all wells, and then 100 µL of a 2x concentrated peptide solution is added to the first column and serially diluted across the plate.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, bringing the final volume to 200 µL.

-

Controls: Include a positive control for bacterial growth (inoculum in MHB without peptide) and a negative control (MHB only) for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Hemolytic Activity Assay

This protocol outlines the procedure for determining the concentration of a peptide that causes 50% lysis of red blood cells (HC₅₀).

-

Materials:

-

Freshly drawn human or sheep red blood cells (RBCs) in an anticoagulant solution.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Sterile 96-well V-bottom plates.

-

Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.

-

PBS as a negative control for 0% hemolysis.

-

-

Procedure:

-

RBC Preparation: Centrifuge the whole blood at 1,000 x g for 10 minutes. Aspirate the supernatant and plasma layer. Wash the pelleted RBCs three times with PBS, centrifuging and aspirating the supernatant after each wash. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

Peptide Dilution: Prepare a 2-fold serial dilution of the peptide in PBS in a 96-well plate.

-

Incubation: Add 100 µL of the 2% RBC suspension to 100 µL of each peptide dilution (and controls) in the 96-well plate.

-

Incubate the plate at 37°C for 1 hour with gentle shaking.

-

Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

-

Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

The HC₅₀ value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Mechanism of Action

Experimental Workflow for SAR Studies

Logical Relationships in SAR

Conclusion

The structure-activity relationship studies of this compound and its analogues have provided critical insights into the molecular determinants of its antimicrobial and hemolytic activities. The key to developing therapeutically viable analogues lies in the careful tuning of hydrophobicity and the preservation of the essential structural features, such as the β-hairpin fold stabilized by disulfide bonds. By systematically modifying the peptide sequence, researchers have successfully identified analogues with significantly improved therapeutic indices. These findings underscore the potential of this compound as a scaffold for the design of novel antibiotics to combat the growing threat of multidrug-resistant bacteria. Future work will likely focus on further optimizing lead candidates, exploring novel chemical modifications, and evaluating their efficacy in preclinical models of infection.

References

TachypleginA Analogues: A Deep Dive into Antimicrobial Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are tachypleginA analogues, synthetic derivatives of a potent antimicrobial peptide originally isolated from the horseshoe crab. This technical guide provides a comprehensive overview of the current research on this compound analogues, focusing on their antimicrobial efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.

Antimicrobial Efficacy: A Quantitative Comparison

The antimicrobial activity of this compound and its analogues is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various this compound analogues against a panel of clinically relevant bacteria and fungi.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound Analogues against Gram-Negative Bacteria

| Analogue | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Tachyplesin I | 1.6 - 6.25 | 3.13 - 12.5 | [1] |

| cTI (Cyclic Tachyplesin I) | 3.13 - 12.5 | 6.25 - 25 | [2] |

| TP1[F4A] | 1.6 | 3.13 | [3] |

| TP1[I11A] | 0.8 | 1.6 | [3] |

| TP1[C3A,C16A] | 6.25 | 12.5 | [3] |

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound Analogues against Gram-Positive Bacteria and Fungi

| Analogue | Staphylococcus aureus | Candida albicans | Reference |

| Tachyplesin I | 3.13 - 12.5 | 3.13 - 6.25 | [1] |

| cTI (Cyclic Tachyplesin I) | 6.25 - 25 | 6.25 - 12.5 | [2] |

| TP1[F4A] | 3.13 | 3.13 | [3] |

| TP1[I11A] | 1.6 | 1.6 | [3] |

| TP1[C3A,C16A] | 12.5 | 6.25 | [3] |

Mechanism of Action: Disrupting the Microbial Fortress

The primary mechanism of action for this compound and its analogues is the disruption of microbial cell membranes.[1] This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon binding, the peptides are thought to induce membrane permeabilization through various proposed models, including the "barrel-stave," "toroidal pore," or "carpet" models. These models describe different ways the peptides insert into and disrupt the lipid bilayer, leading to the leakage of intracellular contents and ultimately, cell death.

Figure 1. Simplified signaling pathway of this compound analogue-induced membrane disruption.

Experimental Protocols: A Guide to Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

This compound analogue stock solution

Procedure:

-

Prepare serial twofold dilutions of the this compound analogue in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without peptide) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visually inspecting for the lowest concentration of the peptide that completely inhibits microbial growth.

Figure 2. Experimental workflow for the broth microdilution assay.

Synthesis and Purification of this compound Analogues

This compound analogues are typically synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis (Fmoc/tBu Solid-Phase Peptide Synthesis):

-

The C-terminal amino acid is attached to a solid support resin.

-

The peptide chain is elongated by sequentially adding Fmoc-protected amino acids.

-

Each coupling step is followed by deprotection of the Fmoc group to allow the next amino acid to be added.

-

For cyclic analogues, disulfide bonds are formed between cysteine residues, often while the peptide is still on the resin or after cleavage.

-

The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

Purification (RP-HPLC):

-

The crude peptide is dissolved in a suitable solvent and injected into an RP-HPLC system.

-

The peptide is separated from impurities based on its hydrophobicity.

-

A gradient of an organic solvent (e.g., acetonitrile) in water (both typically containing a small amount of trifluoroacetic acid) is used to elute the peptide from the column.

-

Fractions are collected and analyzed for purity, typically by analytical HPLC and mass spectrometry.

-

Pure fractions are pooled and lyophilized to obtain the final peptide powder.

Figure 3. General workflow for the synthesis and purification of this compound analogues.

Structure-Activity Relationship: Designing More Potent Analogues

The antimicrobial efficacy of this compound analogues is intricately linked to their structural features. Key relationships have been identified that guide the design of more potent and selective peptides.

-

Cationicity: A net positive charge is crucial for the initial interaction with the negatively charged microbial membranes.

-

Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues allows the peptide to insert into the lipid bilayer.

-

Structure: The β-hairpin structure, stabilized by disulfide bonds, is important for maintaining the amphipathic conformation.[1]

-

Amino Acid Substitutions: Replacing specific amino acids can enhance antimicrobial activity and reduce toxicity. For example, the substitution of isoleucine at position 11 with alanine (TP1[I11A]) has been shown to improve the activity/toxicity index.[3]

-

Cyclization: Backbone cyclization can improve peptide stability in serum but may slightly decrease antimicrobial potency.[2]

Figure 4. Logical relationship between structural features and antimicrobial efficacy.

Conclusion and Future Directions

This compound analogues represent a promising class of antimicrobial agents with potent activity against a broad spectrum of pathogens. Their membrane-disrupting mechanism of action makes them less prone to the development of resistance compared to conventional antibiotics. Further research focusing on optimizing the structure-activity relationship to enhance antimicrobial potency while minimizing toxicity is crucial for their clinical development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance the study of these important molecules.

References

In Silico Modeling of TachypleginA Membrane Insertion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA, a potent antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has garnered significant interest as a potential therapeutic agent due to its broad-spectrum activity against multidrug-resistant bacteria. Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes. Understanding the precise molecular details of this compound's insertion into these membranes is crucial for the rational design of novel antibiotics with improved efficacy and reduced cytotoxicity.

In silico modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool to investigate the complex and dynamic process of peptide-membrane interactions at an atomic level. These computational approaches provide unparalleled insights into the binding, conformational changes, and insertion mechanisms of AMPs like this compound, complementing experimental findings and guiding further research.

This technical guide provides a comprehensive overview of the in silico modeling of this compound membrane insertion. It summarizes key quantitative data from computational and experimental studies, offers detailed protocols for conducting molecular dynamics simulations, and presents visual representations of the underlying processes to aid in the understanding of this compound's mode of action.

Data Presentation: Quantitative Analysis of this compound-Membrane Interactions

The following tables summarize quantitative data from various studies on Tachyplesin I, a closely related peptide to this compound, interacting with model membranes. This data provides a baseline for understanding the key energetic and structural parameters governing the membrane insertion process.

Table 1: Membrane Binding Affinity of Tachyplesin I

| Model Membrane Composition | Maximum Peptide-to-Lipid Molar Ratio (P/L max) | Reference |

| POPC | ~0.015 | [1] |

| POPC/POPE (4:1) | ~0.012 | [1] |

| POPC/POPG (4:1) | ~0.025 | [1] |

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPE: 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine; POPG: 1-palmitoyl-2-oleoyl-glycero-3-phosphoglycerol.

Table 2: Interaction Energies from Molecular Docking of Tachyplesin I

| Bacterial Component | Interaction Energy (kcal/mol) | Reference |

| E. coli Lipopolysaccharide (LPS) | -8.5 | [2] |

Table 3: Simulated Insertion Depth of Tachyplesin I Analogs

| Peptide | Insertion Characteristics | Reference |

| Tachyplesin I (β-hairpin) | Binds individually to the bilayer surface | [3] |

| Linear Tachyplesin I (TPA4) | Deeper insertion into the bilayer due to stronger charge interaction | [3] |

Experimental Protocols: In Silico Modeling of this compound Membrane Insertion

This section outlines a detailed methodology for performing a molecular dynamics (MD) simulation study of this compound interacting with a model bacterial membrane.

System Setup and Preparation

-

Peptide Structure: Obtain the three-dimensional structure of this compound. The structure of the highly similar Tachyplesin I can be obtained from the Protein Data Bank (PDB ID: 2RTV)[2]. Homology modeling can be used to generate the this compound structure if a crystal or NMR structure is unavailable.

-

Membrane Model: Construct a model bacterial membrane bilayer using a tool like CHARMM-GUI. A common representation of a Gram-negative bacterial inner membrane consists of a mixture of phosphatidylethanolamine (POPE) and phosphatidylglycerol (POPG) lipids, often in a 3:1 ratio.

-

System Assembly: Place the this compound peptide in the solvent phase at a defined distance (e.g., 3-5 nm) from the surface of the lipid bilayer. The system should then be solvated with a suitable water model (e.g., TIP3P) and neutralized with counter-ions (e.g., Na+ and Cl-).

Molecular Dynamics Simulation Parameters

The following parameters are recommended for running the MD simulation using a software package like GROMACS or NAMD with a force field such as CHARMM36.

-

Ensemble: NPT (isothermal-isobaric) ensemble to mimic physiological conditions.

-

Temperature: 310 K (37 °C), maintained using a thermostat (e.g., Nosé-Hoover or V-rescale).

-

Pressure: 1 bar, maintained using a barostat (e.g., Parrinello-Rahman).

-

Integration Timestep: 2 fs.

-

Constraints: LINCS or SHAKE algorithm to constrain bonds involving hydrogen atoms.

-

Electrostatics: Particle Mesh Ewald (PME) method for long-range electrostatic interactions.

-

Van der Waals Interactions: A cutoff distance of 1.2 nm is typically used.

-

Simulation Time: A production run of at least 100-200 nanoseconds is recommended to observe the binding and initial insertion events. Longer simulations may be necessary to capture the full insertion and pore formation process.

Analysis of Simulation Trajectories

Upon completion of the simulation, the trajectory should be analyzed to extract quantitative and qualitative data:

-

Binding and Insertion:

-

Root Mean Square Deviation (RMSD): To assess the conformational stability of the peptide.

-

Distance between Peptide and Membrane: To track the binding process over time.

-

Insertion Depth: To quantify how deeply the peptide penetrates the lipid bilayer. This can be calculated as the distance between the center of mass of the peptide and the center of the bilayer.

-

-

Peptide-Membrane Interactions:

-

Interaction Energy: To calculate the binding free energy between the peptide and the membrane using methods like MM/PBSA or umbrella sampling.

-

Hydrogen Bonds: To identify specific interactions between peptide residues and lipid headgroups.

-

-

Membrane Perturbation:

-

Area per Lipid: To measure changes in membrane fluidity.

-

Membrane Thickness: To assess membrane thinning or thickening induced by the peptide.

-

Order Parameters: To determine the ordering of the lipid acyl chains.

-

Mandatory Visualization: Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key aspects of this compound's mechanism and the in silico modeling workflow.

Caption: Proposed mechanism of this compound-induced membrane disruption.

Caption: A typical workflow for molecular dynamics simulation of this compound.

Caption: Logical flow of an in silico study on this compound-membrane interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity of Tachyplesin 1 against Burkholderia pseudomallei: an in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural effects of tachyplesin I and its linear derivative on their aggregation and mobility in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

TachypleginA: A Technical Guide to Gene Identification and Expression Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and expression analysis of the TachypleginA gene, a member of the tachyplesin family of antimicrobial peptides (AMPs) derived from the horseshoe crab, Tachypleus tridentatus. This document details the molecular biology of the this compound gene, outlines experimental protocols for its study, and presents available data on its expression, providing a valuable resource for researchers in drug discovery and immunology.

Gene Identification and Characterization

The identification of the genes encoding tachyplesin peptides, including this compound, was first achieved through the cloning and sequencing of their complementary DNA (cDNA). This foundational work laid the groundwork for understanding the genetic basis of these potent antimicrobial agents.

Initial Gene Cloning and Sequencing

The original identification of the tachyplesin precursor genes involved the construction of a cDNA library from the hemocytes of the Japanese horseshoe crab, Tachypleus tridentatus. Using synthetic oligodeoxyribonucleotide probes based on the known amino acid sequence of the tachyplesin peptides, researchers were able to isolate and sequence the corresponding cDNAs.[1]

This analysis revealed that tachyplesin precursors are synthesized as preproproteins. The precursor protein consists of a signal peptide, a mature tachyplesin peptide sequence, and a C-terminal processing peptide.[1] The presence of a signal peptide indicates that the protein is destined for secretion. The sequence analysis of the cloned cDNAs identified two types of mRNAs, corresponding to tachyplesin I and tachyplesin II, suggesting the presence of a small gene family.[1]

Modern Approaches: Transcriptome Analysis and Genome Mining

With the advent of next-generation sequencing technologies, the identification of new antimicrobial peptide genes, including variants of this compound, has been accelerated. Transcriptome analysis of horseshoe crab hemocytes, particularly in response to bacterial challenge, has proven to be a powerful tool for discovering novel AMPs.[2][3][4] This approach involves sequencing the entire set of RNA transcripts in the hemocytes, allowing for the identification of genes that are upregulated during an immune response.

Furthermore, the availability of the draft genome of Tachypleus tridentatus allows for genome mining approaches.[5] Researchers can now directly search the genomic DNA sequence for genes with homology to known tachyplesin sequences, facilitating the identification of the entire Tachyplegin gene family and their genomic organization. The T. tridentatus genome has been found to contain at least two tachyplesin genes.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in this compound gene identification and expression analysis.

cDNA Library Construction and Screening

Objective: To isolate the cDNA encoding the this compound precursor.

Methodology:

-

RNA Extraction: Total RNA is extracted from the hemocytes of Tachypleus tridentatus using a guanidinium thiocyanate-based method.

-

mRNA Purification: Messenger RNA (mRNA) is purified from the total RNA by oligo(dT)-cellulose chromatography.

-

cDNA Synthesis: First-strand cDNA is synthesized from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Second-strand cDNA is then synthesized using DNA polymerase I and RNase H.

-

Linker Ligation and Vector Insertion: EcoRI adaptors are ligated to the double-stranded cDNA. The cDNA is then inserted into a suitable cloning vector, such as a plasmid or a lambda phage vector (e.g., λgt10), that has been digested with EcoRI.

-

Library Creation: The recombinant vectors are packaged into phage particles (if using a phage vector) and used to infect E. coli host cells. The collection of resulting plaques or colonies constitutes the cDNA library.

-

Probe Design and Labeling: Based on the known amino acid sequence of this compound, degenerate oligodeoxyribonucleotide probes are synthesized. These probes are then labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Library Screening: The cDNA library is plated, and the DNA from the plaques or colonies is transferred to a nylon membrane. The labeled probes are hybridized to the membrane.

-

Positive Clone Identification and Sequencing: Plaques or colonies that hybridize to the probe are identified by autoradiography or colorimetric detection. These positive clones are isolated, and the inserted cDNA is sequenced to confirm its identity as the this compound gene.[1]

Transcriptome Analysis for AMP Discovery

Objective: To identify novel antimicrobial peptide genes, including this compound variants, that are expressed in response to infection.

Methodology:

-

Experimental Challenge: Horseshoe crabs are challenged with a sublethal dose of bacteria (e.g., Vibrio parahaemolyticus). Hemolymph is collected at various time points post-infection.

-

RNA Extraction and Sequencing: Total RNA is extracted from the hemocytes. The quality and quantity of the RNA are assessed, and the samples are sent for high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: The resulting sequence reads are assembled de novo or mapped to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated in response to the bacterial challenge.

-

Candidate Gene Identification: The sequences of the upregulated genes are analyzed for characteristics of antimicrobial peptides, such as the presence of a signal peptide, a cationic nature, and conserved cysteine motifs.

-

Validation: The expression of candidate AMP genes is validated using quantitative real-time PCR (qRT-PCR).[3][4]

Gene Expression Analysis by Northern Blotting

Objective: To determine the tissue distribution of this compound mRNA.

Methodology:

-

RNA Extraction: Total RNA is extracted from various tissues of the horseshoe crab, including hemocytes, heart, brain, muscle, gut, and hepatopancreas.

-

Gel Electrophoresis: A defined amount of total RNA from each tissue is separated by size on a denaturing agarose gel.

-

Blotting: The RNA is transferred from the gel to a nylon membrane.

-

Probe Preparation: A labeled cDNA probe specific for the this compound gene is prepared.

-

Hybridization: The labeled probe is hybridized to the RNA on the membrane.

-

Detection: The membrane is washed to remove unbound probe, and the hybridized probe is detected by autoradiography or chemiluminescence. The intensity of the band corresponds to the relative abundance of the this compound mRNA in each tissue.[1]

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the relative expression levels of the this compound gene in different tissues or under different experimental conditions.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the samples of interest and treated with DNase I to remove any contaminating genomic DNA. First-strand cDNA is then synthesized using a reverse transcriptase.

-

Primer Design: Specific primers for the this compound gene and a stable reference gene (e.g., GAPDH) are designed.

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The amplification data is analyzed to determine the cycle threshold (Ct) values. The relative expression of the this compound gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.[6]

This compound Gene Expression Profile

The expression of the this compound gene has been primarily localized to the hemocytes, the blood cells of the horseshoe crab, which are the primary source of its antimicrobial peptides.

Tissue Distribution

Northern blot analysis has revealed the tissue-specific expression pattern of the tachyplesin precursor mRNA. The highest levels of expression are observed in the hemocytes. Significant expression is also detected in cardiac and brain tissues, with lower levels found in other tissues.[1]

| Tissue | Relative Expression Level |

| Hemocytes | +++ |

| Heart | ++ |

| Brain | ++ |

| Other Tissues | + |

| Table 1: Relative expression levels of tachyplesin precursor mRNA in various tissues of Tachypleus tridentatus as determined by Northern blot analysis.[1] '+' indicates the relative intensity of the hybridization signal. |

Regulation of Expression

The expression of antimicrobial peptide genes in horseshoe crabs is a key component of their innate immune response. Following a bacterial infection, the expression of genes encoding AMPs, such as this compound, is significantly upregulated in hemocytes.[3][4] This induction is part of a broader immune response that involves the activation of various signaling pathways.

Signaling Pathways

While the precise signaling pathways that regulate the expression of the this compound gene have not been fully elucidated, studies on related tachyplesins and the general innate immune response in horseshoe crabs provide some insights.